3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Overview
Description
3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol (FBP) is a heterocyclic compound belonging to the triazole family. It is an important synthetic intermediate in organic chemistry, and has been studied extensively for its potential applications in various fields, such as medicinal chemistry, pharmaceuticals, and biochemistry. FBP has a wide range of physiological and biochemical effects, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol have been a subject of scientific research due to their unique heterocyclic frameworks. These compounds are synthesized through various chemical reactions involving the initial substitution of functional groups, followed by treatment with different reagents to achieve the desired heterocyclic derivatives. For instance, the synthesis of a novel heterocyclic system involving [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine derivatives starts with the substitution of a 4-Cl function with benzylamine, followed by treatment with sodium nitrite and subsequent reactions to obtain the final derivatives. Density Functional Theory (DFT) studies, including Gauge-Independent Atomic Orbital (GIAO) 1H NMR calculations, are utilized to reveal regioselectivity and aid in the structural assignment of these compounds (Mozafari et al., 2016).
Fluorinated Derivatives and Chemical Transformations
Fluorinated derivatives of [1,2,4]triazolo[1,5-a]pyrimidines and [1,2,4]triazolo[5,1-c][1,2,4]triazines have been synthesized, demonstrating the versatility and chemical reactivity of these compounds. These reactions involve the use of 3-R-5-amino-1,2,4-triazoles with ethyl esters of 2-fluoroacetoacetic acid, leading to the formation of 2-R-fluoro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones. Further cyclization of triazolylhydrazones results in the formation of 7-R-3-fluoro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-ones (Ulomskiy et al., 2011).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of these compounds have been investigated, highlighting their potential applications in medical and pharmaceutical research. For example, (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols synthesized through three-component reactions exhibited in vitro antimicrobial and antifungal properties (Komykhov et al., 2017).
Crystal Structure Analysis
The crystal structure analysis of related compounds, such as 1-(4-Fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, provides insights into the molecular configuration and interactions within these compounds. X-ray diffraction studies reveal details such as the coplanarity of the fused ring systems and the stabilization of the crystal packing through weak intermolecular interactions (Hu et al., 2011).
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLRTOZJIGIHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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